molecular formula C9H15Br B12949799 1-(Bromomethyl)bicyclo[3.2.1]octane

1-(Bromomethyl)bicyclo[3.2.1]octane

Cat. No.: B12949799
M. Wt: 203.12 g/mol
InChI Key: XVSJKXOPZWQVSY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)bicyclo[321]octane is an organic compound characterized by a bicyclic structure with a bromomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)bicyclo[3.2.1]octane typically involves the bromination of bicyclo[3.2.1]octane derivatives. One common method includes the reaction of bicyclo[3.2.1]octane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)bicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)bicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical studies.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)bicyclo[3.2.1]octane involves its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .

Comparison with Similar Compounds

    Bicyclo[3.2.1]octane: The parent hydrocarbon structure without the bromomethyl group.

    1-(Hydroxymethyl)bicyclo[3.2.1]octane: The hydroxylated derivative.

    1-(Cyanomethyl)bicyclo[3.2.1]octane: The nitrile derivative.

Uniqueness: 1-(Bromomethyl)bicyclo[3.2.1]octane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-(bromomethyl)bicyclo[3.2.1]octane

InChI

InChI=1S/C9H15Br/c10-7-9-4-1-2-8(6-9)3-5-9/h8H,1-7H2

InChI Key

XVSJKXOPZWQVSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)CBr

Origin of Product

United States

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